molecular formula C23H28N4O5 B360389 methyl 1-[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate CAS No. 900887-12-9

methyl 1-[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate

Cat. No.: B360389
CAS No.: 900887-12-9
M. Wt: 440.5g/mol
InChI Key: IBTKZFWQRAGHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a triazatricyclic core fused with a piperidine moiety. The molecule includes a 1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene system, which is further substituted with a 3-methoxypropyl chain and a methyl group.

For instance, piperidine-carboxylate derivatives have been explored as inhibitors of Leishmania spp. enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), critical for folate metabolism . The triazatricyclic scaffold may mimic pteridine or pyrimidine systems, enabling competitive binding to these enzymes.

Properties

IUPAC Name

methyl 1-[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-15-6-4-9-27-19(15)24-20-17(21(27)28)14-18(26(20)10-5-13-31-2)22(29)25-11-7-16(8-12-25)23(30)32-3/h4,6,9,14,16H,5,7-8,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTKZFWQRAGHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCC(CC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrido-Pyrrolo-Pyrimidine Formation

The core structure is assembled through a [3+2] cycloaddition between a pyrrolidine precursor and a pyrimidine derivative. For example, 3,4-bis(methylene)pyrrolidine derivatives can undergo thermal cyclization to generate the tricyclic framework. In one protocol, pyrolysis of sulfone adducts at 200–300°C induces cycloreversion and subsequent re-cyclization to form strained annulenes.

Introduction of the Oxo Group

The 2-oxo moiety is introduced via oxidation of a secondary amine intermediate. Boc-protected intermediates (e.g., N-Boc-piperidine derivatives) are deprotected under acidic conditions, followed by oxidation with agents like potassium permanganate or Dess-Martin periodinane.

Functionalization of the Tricyclic Core

Alkylation at Position 6

The 3-methoxypropyl group is installed at position 6 through nucleophilic substitution or reductive alkylation. A method adapted from the synthesis of 3-methoxypropylamine involves reacting the tricyclic amine intermediate with 3-methoxypropyl bromide in the presence of potassium carbonate. Alternatively, reductive amination using 3-methoxypropanal and sodium cyanoborohydride provides the alkylated product.

Methylation at Position 10

The 10-methyl group is introduced via diazomethane treatment, a strategy employed in the methylation of pyrrolidine derivatives. Diazomethane reacts with acidic protons adjacent to electron-withdrawing groups (e.g., nitriles or carbonyls), selectively methylating the desired position.

Synthesis of the Piperidine-4-Carboxylate Moiety

Esterification of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is converted to its methyl ester using methanol under acidic conditions (e.g., H₂SO₄ or HCl). Alternatively, methyl chloroformate in the presence of triethylamine provides the ester in high yield.

Boc Protection and Deprotection

The piperidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) and triethylamine in dichloromethane. After coupling to the tricyclic core, the Boc group is removed with trifluoroacetic acid (TFA) to free the secondary amine for acylation.

Coupling of the Tricyclic Core to the Piperidine Moiety

Acylation Reaction

The final step involves coupling the tricyclic carboxylic acid (generated via hydrolysis of a nitrile or ester precursor) to the piperidine amine. A mixed anhydride method or carbodiimide-mediated coupling (e.g., EDC/HOBt) is employed. For instance, activation of the carboxylic acid with thionyl chloride forms the acyl chloride, which reacts with the piperidine amine in dichloromethane at 0°C.

Optimization Challenges

Steric hindrance from the tricyclic system necessitates prolonged reaction times (24–48 hours) and elevated temperatures (40–60°C). Catalytic DMAP may enhance acylation efficiency.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate/hexanes or methanol/chloroform.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the piperidine methyl ester (δ 3.67 ppm, singlet) and tricyclic aromatic protons (δ 6.8–8.2 ppm).

  • HRMS : Molecular ion peaks confirm the target mass (C₂₃H₂₈N₄O₅, [M+H]⁺ calc. 441.2129).

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsKey Intermediate
1CyclizationPyrolysis, 250°CTricyclic amine
2Alkylation3-Methoxypropyl bromide, K₂CO₃6-(3-Methoxypropyl) derivative
3MethylationDiazomethane, dioxane10-Methyl derivative
4EsterificationMeOH, H₂SO₄Methyl piperidine-4-carboxylate
5AcylationEDC, HOBt, DCMFinal product

Chemical Reactions Analysis

Types of Reactions

methyl 1-[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

methyl 1-[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • **

Biological Activity

Methyl 1-[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate is a complex organic compound with potential biological activities that have been the subject of recent research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Effects

The compound has also been studied for its anticancer properties . In several assays, it demonstrated the ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Activity

One of the notable biological activities of this compound is its anti-inflammatory effect . It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as prostaglandin E2 (PGE2) through the inhibition of cyclooxygenase (COX) enzymes. This action is significant in conditions characterized by chronic inflammation.

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of microbial cell integrity
AnticancerInduction of apoptosisModulation of survival signaling pathways
Anti-inflammatoryReduction in inflammatory mediatorsInhibition of COX enzymes and cytokine production

Target Enzymes

The primary target for this compound appears to be the COX enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of inflammatory mediators.

Biochemical Pathways

The compound's action leads to alterations in several biochemical pathways:

  • Inhibition of PGE2 Production: The reduction in PGE2 levels correlates with decreased inflammation.
  • Apoptotic Pathways: Activation of caspases and other apoptotic markers has been observed in cancer cell lines treated with this compound.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria revealed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.

Study 2: Cancer Cell Apoptosis

In a recent investigation involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry. The IC50 value was determined to be approximately 25 µM.

Study 3: Anti-inflammatory Effects

Another study focused on RAW264.7 macrophages showed that treatment with the compound significantly reduced TNF-alpha and IL-6 levels after LPS stimulation, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Example Compounds :

  • Methyl-1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-ethoxy-2-oxoethyl)amino)benzoyl)piperidine-4-carboxylate
  • Methyl 1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-hydroxyethyl)amino)benzoyl)piperidine-4-carboxylate

Key Comparisons :

Parameter Target Compound Piperidine-Pteridine Derivatives
Core Structure 1,6,8-Triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene Pteridine (2,4-diaminopteridin-6-yl) fused with piperidine
Functional Groups 3-Methoxypropyl, methyl ester Ethoxycarbonyl, hydroxyethyl, benzoyl
Biological Target Hypothesized: DHFR/PTR1 in Leishmania spp. Confirmed: DHFR/PTR1 in Leishmania spp.
Selectivity Potential enhanced selectivity due to rigid triazatricyclic core Moderate selectivity; requires PTR1 inhibition to avoid resistance
Synthetic Complexity High (multi-step fusion of triazatricyclic and piperidine) Moderate (conjugation of pteridine and piperidine via benzoyl)

However, the absence of a diaminopteridine moiety might limit its direct competition with folate substrates .

Tetrahydroimidazo[1,2-a]Pyridine Derivatives

Example Compounds :

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)

Key Comparisons :

Parameter Target Compound Tetrahydroimidazo[1,2-a]Pyridines
Core Structure Triazatricyclo-piperidine hybrid Fused imidazo-pyridine system
Functional Groups Methoxypropyl, methyl ester Nitrophenyl, cyano, ester groups
Physicochemical Properties Likely moderate solubility due to ester and methoxypropyl Low solubility (nitrophenyl, cyano increase hydrophobicity)
Biological Activity Unconfirmed (hypothesized antiparasitic) Undisclosed; structural focus on synthetic methodology

The tetrahydroimidazo[1,2-a]pyridines emphasize nitro and cyano substituents, which may enhance electron-withdrawing effects but reduce bioavailability. In contrast, the target compound’s methoxypropyl group could improve membrane permeability .

Coumarin-Pyrimidine Hybrids

Example Compounds :

  • 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)

Key Comparisons :

Parameter Target Compound Coumarin-Pyrimidine Hybrids
Core Structure Triazatricyclic system Pyrimidine fused with coumarin and tetrazole
Functional Groups Piperidine ester, methoxypropyl Coumarin, pyrazole, tetrazole
Therapeutic Potential Antiparasitic (speculative) Anticancer/antimicrobial (coumarin’s known bioactivity)
Synthetic Approach Likely multi-component cyclization Multi-step conjugation of heterocycles

The coumarin-pyrimidine hybrids leverage coumarin’s inherent bioactivity, whereas the target compound’s piperidine-triazatricyclic design may prioritize enzyme inhibition through spatial complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.